molecular formula C12H20F3NO3 B8030184 trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate

trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B8030184
M. Wt: 283.29 g/mol
InChI Key: XNCBBXNFTMSZIV-KWQFWETISA-N
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Description

trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a hydroxy group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, hydroxy, methyl, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired regioselectivity and stereoselectivity.

    Final Esterification: The carboxylate group is introduced through an esterification reaction, typically using an alcohol and a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the carboxylate group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the trifluoromethyl group can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules targeting specific biological pathways.

    Biological Studies: It can be used as a probe in biological studies to investigate the interactions of piperidine derivatives with biological macromolecules.

Industry:

    Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It may find applications in the formulation of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target site. The hydroxy group may participate in hydrogen bonding interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    trans-Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    trans-Tert-butyl 3-hydroxy-4-methyl-3-(chloromethyl)piperidine-1-carboxylate:

Uniqueness: The presence of the trifluoromethyl group in trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable addition to the repertoire of piperidine derivatives.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO3/c1-8-5-6-16(9(17)19-10(2,3)4)7-11(8,18)12(13,14)15/h8,18H,5-7H2,1-4H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCBBXNFTMSZIV-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1(C(F)(F)F)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@]1(C(F)(F)F)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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